Isotopic Mass Shift vs. Non-Deuterated Form
N2-Methyl Alfuzosin-d7 is differentiated from its non-deuterated counterpart, N2-Methyl Alfuzosin, by the substitution of seven hydrogen atoms with deuterium on the tetrahydrofuran ring . This results in a quantifiable +7 Da mass shift, which is the primary mechanism for analytical discrimination in mass spectrometry [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 432.95 |
| Comparator Or Baseline | N2-Methyl Alfuzosin (unlabeled): 389.45 (free base) or 425.91 (HCl salt) |
| Quantified Difference | +43.5 g/mol (vs. free base) or +7.04 g/mol (vs. HCl salt) due to 7 x 1 Da isotopic substitution |
| Conditions | Calculated from molecular formulas: C19H20D7N5O4·HCl vs. C19H27N5O4 |
Why This Matters
This mass difference enables unequivocal mass spectrometric distinction and co-elution with the analyte, which is a fundamental requirement for a valid stable isotope-labeled internal standard.
- [1] Restek. (2015). Choosing an Internal Standard. View Source
